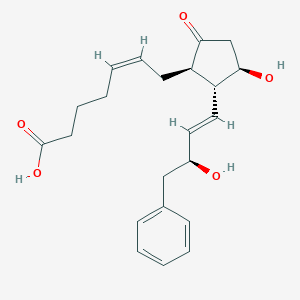

16-phenyl tetranor Prostaglandin E2

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWJXQSQVUJRNS-YYWARMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-44-5 | |

| Record name | 16-Phenyl-17,18,19,20-tetranorprostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

16-Phenyl Tetranor Prostaglandin E2: Chemical Properties, Structure, and Pharmacological Profile

[1]

Executive Summary

This compound (16-phenyl tetranor PGE2) is a synthetic analog of the endogenous lipid mediator Prostaglandin E2 (PGE2).[1] Structurally characterized by the truncation of the omega side chain and the addition of a terminal phenyl group, this modification confers significant resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Unlike its structural relative 17-phenyl trinor PGE2 (a potent EP1/EP3 agonist known for vasoconstriction), 16-phenyl tetranor PGE2 —particularly its 13,14-dihydro derivative—exhibits a distinct pharmacological profile characterized by potent systemic hypotension and tissue selectivity, suggesting preferential activation of EP2 and EP4 receptors which mediate vasodilation via the cAMP signaling pathway.

Chemical Structure & Identity

The "tetranor" designation indicates the removal of four carbon atoms from the standard 20-carbon prostanoid skeleton, resulting in a 16-carbon backbone. The "16-phenyl" nomenclature denotes the attachment of a phenyl ring at the new terminus of the omega chain.

Physicochemical Data Table

| Property | Specification |

| Common Name | 16-phenyl tetranor PGE2 |

| Systematic Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

| CAS Number | 38315-44-5 (Parent); 63814-25-5 (13,14-dihydro derivative) |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.46 g/mol |

| Solubility (Organic) | DMSO (>100 mg/mL), Ethanol (>100 mg/mL), Methyl Acetate (>10 mg/mL) |

| Solubility (Aqueous) | PBS (pH 7.2): ~0.8 mg/mL (Sparingly soluble) |

| Appearance | Crystalline solid or solution in methyl acetate |

| Stability | ≥ 1 year at -20°C in organic solvent; < 24 hours in aqueous buffer |

Structural Logic & Metabolic Stability

Endogenous PGE2 is rapidly inactivated in vivo by 15-PGDH, which oxidizes the C15 hydroxyl group to a ketone. The introduction of a bulky phenyl group near C15 in 16-phenyl tetranor PGE2 creates steric hindrance, blocking the active site of 15-PGDH.

Figure 1: Structural modification of 16-phenyl tetranor PGE2 prevents enzymatic degradation by 15-PGDH, extending its biological half-life compared to endogenous PGE2.[1][2]

Pharmacology & Mechanism of Action[3]

Receptor Selectivity Profile

While many phenyl-substituted PGE2 analogs (e.g., 17-phenyl trinor PGE2, Sulprostone) are selective for contractile receptors (EP1/EP3), 16-phenyl tetranor PGE2 displays a divergent profile.

-

17-phenyl trinor PGE2: Potent EP1/EP3 agonist

Smooth muscle contraction (Vasoconstriction). -

16-phenyl tetranor PGE2: Potent hypotensive agent

Smooth muscle relaxation (Vasodilation).

This hypotensive activity indicates that 16-phenyl tetranor PGE2 acts primarily as an agonist at EP2 and EP4 receptors, which couple to Gs proteins to increase intracellular cAMP.

Signaling Pathway

The biological effects are transduced through the G-protein coupled receptor (GPCR) system.[3]

Figure 2: Signaling cascade of 16-phenyl tetranor PGE2. Activation of EP2/EP4 receptors leads to cAMP accumulation and subsequent vasodilation.

Experimental Protocols

Preparation of Stock Solutions

Safety Note: Prostaglandins are potent bioactive lipids. Handle with gloves in a fume hood. Avoid skin contact.

-

Solvent Choice: The compound is typically supplied in methyl acetate. For biological assays, evaporate the methyl acetate under a gentle stream of nitrogen gas.

-

Reconstitution:

-

Dissolve the residue immediately in DMSO or anhydrous Ethanol.

-

Target Concentration: 10–100 mg/mL (Stock).

-

Storage: Aliquot into single-use vials and store at -20°C. Stable for >1 year.

-

-

Aqueous Dilution:

-

Dilute the organic stock into PBS (pH 7.2) or culture medium immediately before use.

-

Max Solubility: ~0.8 mg/mL in PBS.

-

Critical Step: Ensure the final organic solvent concentration in the assay is <0.1% to avoid solvent toxicity.

-

In Vitro Vasodilation Assay (Self-Validating Protocol)

To verify the activity of 16-phenyl tetranor PGE2, use a pre-constricted vessel model.

-

Tissue: Rat thoracic aorta or mesenteric artery rings.

-

Pre-contraction: Induce stable contraction with Phenylephrine (1 µM) or U46619 (thromboxane mimetic).

-

Dosing: Cumulative addition of 16-phenyl tetranor PGE2 (

M to -

Validation:

-

Positive Control: PGE2 (Standard relaxant).

-

Negative Control: Vehicle (DMSO/PBS).

-

Antagonist Check: Pre-incubate with AH6809 (EP1/EP2 antagonist) or GW627368X (EP4 antagonist) to determine receptor contribution.

-

-

Expected Result: Dose-dependent relaxation of the vessel rings, reversed by EP2/EP4 antagonists but not by EP1 antagonists.

Applications in Research

-

Renal Preservation: Due to its stability and vasodilatory properties, it is investigated for maintaining renal perfusion and protecting against ischemia-reperfusion injury.

-

Ocular Hypertension: EP2/EP4 agonists are explored for lowering intraocular pressure (IOP) by increasing uveoscleral outflow, distinct from the mechanism of PGF2

analogs (e.g., Latanoprost). -

Differentiation Tool: Used in stem cell protocols (e.g., hematopoietic stem cell expansion) where sustained PGE2 signaling is required without daily media changes.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6454727, this compound. PubChem. Available at: [Link]

-

Johnson, M. R., et al. (1980).[1] Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2.[1] Prostaglandins, 20(3), 515-520.[1] Available at: [Link]

Sources

- 1. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2013049615A1 - Compounds for improved viral transduction - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

16-phenyl tetranor Prostaglandin E2: Mechanism of Action and In Vitro Experimental Framework

Topic: 16-phenyl tetranor Prostaglandin E2 mechanism of action in vitro Content Type: In-depth Technical Guide

Executive Summary

This compound (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of the endogenous lipid mediator Prostaglandin E2 (PGE2). Unlike native PGE2, which is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , 16-phenyl tetranor PGE2 retains prolonged biological activity in vitro and in vivo.

Its primary mechanism of action involves the selective activation of E-type Prostanoid (EP) receptors, specifically exhibiting high potency for the EP4 and EP2 subtypes. This receptor profile drives a Gs-protein coupled signaling cascade , resulting in the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and PI3K/Akt pathways. This distinct profile makes it a critical tool for research into stem cell maintenance, endothelial barrier function, and regenerative medicine, where sustained PGE2 signaling is required without the rapid half-life limitations of the native molecule.

Molecular Characteristics & Stability Profile

Structural Modifications and Metabolic Resistance

Native PGE2 is biologically ephemeral. In cell culture systems containing serum or specific cell types (e.g., lung, kidney, placenta), PGE2 is rapidly oxidized at the C15 position by 15-PGDH into 15-keto PGE2, a biologically inactive metabolite.

-

Native PGE2: Susceptible to rapid enzymatic oxidation at C15-OH.

-

16-phenyl tetranor PGE2: The omega chain (carbons 17–20) is truncated ("tetranor") and replaced by a phenyl ring at position 16.

-

Mechanism of Stability: The bulky phenyl group at C16 sterically hinders the active site of 15-PGDH, preventing the oxidation of the critical C15-hydroxyl group. This modification extends the half-life of the agonist significantly in metabolic assays compared to PGE2.

Receptor Selectivity: The Crucial Distinction

Researchers must distinguish 16-phenyl tetranor PGE2 from other common analogs. Misidentification leads to opposite physiological effects.

| Compound | Primary Receptor Target | G-Protein Coupling | Primary Physiological Effect |

| 16-phenyl tetranor PGE2 | EP4 / EP2 | Gs (Stimulatory) | Vasodilation, Stem Cell Expansion, Anti-inflammatory |

| 17-phenyl trinor PGE2 | EP1 / EP3 | Gq / Gi | Smooth Muscle Contraction, Ca2+ influx |

| Sulprostone | EP1 / EP3 | Gq / Gi | Uterine Contraction, Inhibition of cAMP |

| PGE2 (Native) | EP1, EP2, EP3, EP4 | Mixed | Context-dependent (Homeostasis/Inflammation) |

Key Insight: 16-phenyl tetranor PGE2 is approximately 5-fold more potent than native PGE2 in inducing hypotension (a surrogate for EP2/EP4-mediated vasodilation), confirming its functional bias toward the cAMP-stimulating receptors.

Signal Transduction Pathways

The biological effects of 16-phenyl tetranor PGE2 are transduced primarily through the EP4 receptor (and to a lesser extent, EP2).

The Canonical Gs-cAMP-PKA Axis

-

Ligand Binding: 16-phenyl tetranor PGE2 binds to the transmembrane EP4 receptor.

-

G-Protein Activation: This induces a conformational change that activates the Gαs subunit.

-

cAMP Generation: Activated Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.

-

PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

-

Nuclear Translocation: PKA phosphorylates the cAMP Response Element Binding protein (CREB) in the nucleus.

-

Gene Transcription: p-CREB recruits CBP/p300 to drive the transcription of target genes (e.g., Nur77, c-Fos, Vegf).

Non-Canonical PI3K/Akt Crosstalk (EP4 Specific)

Unlike EP2, the EP4 receptor can also activate the PI3K/Akt pathway via Gβγ subunits or direct association with scaffolding proteins. This pathway is critical for:

-

Cell Survival: Inhibition of apoptosis (e.g., in hematopoietic stem cells).

-

Endothelial Barrier Function: Strengthening of tight junctions via cytoskeletal rearrangement.

Figure 1: Signal transduction pathway of 16-phenyl tetranor PGE2 via the EP4 receptor, highlighting both canonical cAMP/PKA and non-canonical PI3K/Akt axes.

In Vitro Experimental Framework

Preparation and Storage

To ensure reproducibility, strict adherence to solubility and storage protocols is required.

-

Solubility:

-

Stock Preparation:

-

Evaporate methyl acetate (if applicable) under a gentle stream of nitrogen.

-

Resuspend in anhydrous DMSO to create a 10 mM stock .

-

Aliquot into light-protected vials (PGE2 analogs are light-sensitive).

-

Store at -20°C (stable for >1 year).

-

-

Working Solution: Dilute the DMSO stock at least 1:1000 into culture medium to keep final DMSO concentration <0.1%.

Functional Assays & Protocols

A. cAMP Accumulation Assay (Potency Validation)

This assay confirms the agonist activity of the compound on Gs-coupled receptors (EP2/EP4).

Protocol:

-

Cell Line: HEK293 cells stably expressing human EP4 (or EP2) receptor.

-

Seeding: Plate 10,000 cells/well in a 384-well plate in low-serum media. Incubate overnight.

-

Pre-treatment: Add IBMX (500 µM) for 30 minutes to inhibit phosphodiesterases (preventing cAMP degradation).

-

Induction: Treat cells with 16-phenyl tetranor PGE2 (Concentration range: 10 pM to 1 µM ) for 30 minutes at 37°C.

-

Control: Native PGE2 (Positive), Vehicle (Negative).

-

-

Detection: Use a TR-FRET (e.g., HTRF) or Luminescent (e.g., cAMP-Glo) detection kit.

-

Analysis: Plot Log[Agonist] vs. Response. Determine EC50 .

-

Expected Result: EC50 should be in the low nanomolar range (1–10 nM).

-

B. Hematopoietic Stem Cell (HSC) Expansion

16-phenyl tetranor PGE2 is used to enhance HSC homing and self-renewal ex vivo.

Protocol:

-

Isolation: Isolate CD34+ HSCs from bone marrow or cord blood.

-

Culture Media: StemSpan™ SFEM supplemented with SCF (100 ng/mL), TPO (50 ng/mL), and Flt3L (100 ng/mL).

-

Treatment: Add 16-phenyl tetranor PGE2 at 1 µM (or titrate 0.1–10 µM).

-

Note: Due to stability, daily replenishment may not be necessary compared to native PGE2, but refreshing every 48 hours is standard.

-

-

Incubation: Culture for 4–7 days.

-

Readout: Flow cytometry for CD34+/CD38- /CD90+ markers or Colony Forming Unit (CFU) assays.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for handling and testing 16-phenyl tetranor PGE2 in vitro.

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| No cAMP Response | Receptor Mismatch | Ensure cells express EP2 or EP4. This compound is weak/inactive at EP1/EP3. |

| Precipitation | Aqueous Shock | Dilute DMSO stock slowly into warm media with vortexing. Do not exceed solubility limits. |

| Variable Potency | 15-PGDH Presence | While stable, high levels of 15-PGDH in certain lines (e.g., A549) can still degrade analogs over long incubations (>24h). |

| Opposite Effect | Wrong Analog | Verify CAS #. Ensure you are not using 17-phenyl trinor PGE2 (Contractile). |

References

-

National Institutes of Health (NIH). Prostaglandin E2 Signaling in Hematopoietic Stem Cell Expansion. Available at: [Link] (Contextual reference for PGE2 analog use in HSCs).

-

Lipid Maps. Structure and Classification of 16-phenyl-tetranor-PGE2. Available at: [Link]

- Google Patents.Compositions and methods for modifying eukaryotic cells (WO2020247814A1). (Lists 16-phenyl tetranor PGE2 as an EP4 agonist).

Sources

Technical Whitepaper: Biological Profile and Experimental Application of 16-phenyl tetranor Prostaglandin E2

[1]

Executive Summary

16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) is a metabolically stable, synthetic analog of Prostaglandin E2 (PGE2).[1][2][3] Unlike its structural relative 17-phenyl trinor PGE2—which primarily activates EP1 and EP3 receptors to induce smooth muscle contraction—16-phenyl tetranor PGE2 exhibits a distinct biological profile characterized by potent vasodilation and bronchodilation .[1]

This guide details the molecule's physicochemical properties, pharmacodynamics, and specific experimental protocols for its application in cardiovascular, respiratory, and hematopoietic research. It serves as a critical reference for distinguishing this analog from other phenyl-substituted prostaglandins to ensure experimental precision.[1]

Molecular Characteristics & Stability[3]

16-phenyl tetranor PGE2 is structurally modified to enhance metabolic stability and alter receptor selectivity.[1] The "tetranor" designation indicates the removal of four carbons from the omega chain (shortening the standard 20-carbon prostanoid skeleton to 16 carbons), capped with a phenyl group at the C16 position.

| Feature | Specification |

| Common Name | This compound |

| CAS Number | 38315-44-5 |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.46 g/mol |

| Solubility | Soluble in DMSO, Ethanol, DMF (>100 mg/mL); PBS pH 7.2 (~0.8 mg/mL) |

| Stability | Stable for ≥1 year at -20°C in organic solvent; aqueous solutions degrade rapidly.[1][4][5] |

| Structural Modification | Omega-chain truncation (C17-C20 removed) + Phenyl group at C16.[1] |

Handling Protocol:

-

Reconstitution: Dissolve the crystalline solid in DMSO or Ethanol first. Dilute into aqueous buffers (e.g., PBS) only immediately prior to use.

-

Storage: Store stock solutions in organic solvents at -20°C or -80°C. Purge vials with inert gas (Argon/Nitrogen) to prevent oxidation.

Pharmacodynamics: Receptor Selectivity & Mechanism[1]

Receptor Profile Inference

-

Hypotension: 5x more potent than PGE2 in canine models. Systemic hypotension is primarily mediated by EP2/EP4-dependent vasodilation.[1]

-

Bronchodilation: Inhibits histamine-induced bronchoconstriction, a response characteristic of EP2 receptor activation (relaxation of airway smooth muscle).[1]

-

Lack of Contraction: Unlike 17-phenyl trinor PGE2 (an EP1/EP3 agonist), it does not potently induce smooth muscle contraction (e.g., ileum or fundus), further ruling out significant EP1/EP3 activity.[1]

Signaling Pathway

The molecule acts as an agonist for Gs-coupled receptors, initiating the cAMP/PKA cascade.

Figure 1: Signal transduction pathway.[1] Binding to Gs-coupled EP2/EP4 receptors triggers cAMP accumulation, leading to smooth muscle relaxation and hematopoietic stem cell (HSC) modulation.[1]

Comparative Biological Activity[2][3]

To ensure experimental validity, researchers must distinguish 16-phenyl tetranor PGE2 from its close analogs.[1]

| Compound | Primary Receptors | Biological Effect | Key Application |

| 16-phenyl tetranor PGE2 | EP2, EP4 (Inferred) | Vasodilation, Bronchodilation, Hypotension | Studying relaxation pathways; HSC expansion.[1] |

| 17-phenyl trinor PGE2 | EP1, EP3 | Smooth muscle contraction (uterine, ileum) | Inducing contraction; distinguishing EP1/EP3 from EP2/EP4.[1] |

| Sulprostone | EP1, EP3 | Potent uterotonic; gastric antisecretory | Labor induction research; gastric ulcer models. |

| PGE2 (Native) | EP1–EP4 | Mixed (Context dependent) | General reference standard.[1] |

Critical Note: Do not confuse 16-phenyl tetranor PGE2 with 16-phenoxy tetranor PGE2 . The latter is the free acid of Sulprostone and has a completely different profile (EP3 agonist).

Experimental Protocols

Protocol A: In Vitro Smooth Muscle Relaxation Assay

Objective: Quantify the vasodilatory or bronchodilatory potency of 16-phenyl tetranor PGE2 relative to native PGE2.[1]

System: Guinea Pig Trachea (Respiratory) or Canine Mesenteric Artery (Vascular).[1]

-

Tissue Preparation:

-

Pre-Contraction:

-

Induce stable contraction using Histamine (10 µM) (for trachea) or Phenylephrine (1 µM) (for artery).[1]

-

Wait until contraction plateau is reached (approx. 10–15 mins).

-

-

Agonist Application:

-

Add 16-phenyl tetranor PGE2 cumulatively (10⁻⁹ M to 10⁻⁵ M).[1]

-

Allow 3–5 minutes between additions for response stabilization.

-

-

Data Analysis:

-

Calculate % relaxation relative to the pre-contracted plateau.

-

Plot Log[Concentration] vs. % Relaxation to determine EC₅₀.

-

Protocol B: Hematopoietic Stem Cell (HSC) Ex Vivo Expansion

Objective: Use 16-phenyl tetranor PGE2 to enhance HSC homing and engraftment via EP4/Wnt signaling.[1]

-

Isolation: Isolate CD34+ cells from bone marrow or cord blood via magnetic bead separation.

-

Culture Media: StemSpan™ SFEM supplemented with SCF (100 ng/mL), TPO (50 ng/mL), and Flt3L (100 ng/mL).

-

Treatment:

-

Readout:

-

Flow Cytometry: Measure CD34+/CD38- /CD45RA- population.[1]

-

Colony Forming Unit (CFU) Assay: Plate cells in methylcellulose and count colonies after 14 days.

-

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for evaluating smooth muscle relaxation activity.

References

-

Johnson, M. R., et al. (1980). "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[1][2] Prostaglandins, 20(3), 515-520.[1][2]

-

Cayman Chemical. "this compound Product Information." (Note: While Cayman lists 16-phenoxy, the structural activity data for 16-phenyl tetranor is derived from the Johnson et al. reference).[1]

-

ChemicalBook. "this compound Properties and Activity."

-

Goessling, W., et al. (2009). "Genetic interaction of PGE2 and Wnt signaling regulates developmental specification of stem cells and regeneration." Cell, 136(6), 1136-1147.[1] (Reference for PGE2/EP4 mechanism in HSCs).

-

Coleman, R. A., et al. (1994). "Classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes." Pharmacological Reviews, 46(2), 205-229.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 38315-44-5 [chemicalbook.com]

- 3. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2021076993A1 - Compositions and methods for modifying eukaryotic cells - Google Patents [patents.google.com]

- 5. US9028811B2 - Methods for promoting HSC self-renewal - Google Patents [patents.google.com]

16-phenyl tetranor Prostaglandin E2 as a stable PGE2 analog

Technical Guide & Application Protocol[1]

Part 1: Executive Summary & Molecular Architecture[1]

16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of the endogenous lipid mediator Prostaglandin E2 (PGE2).[1][2][3] It is designed to overcome the rapid physiological degradation of native PGE2, making it a critical tool for in vivo studies and long-duration in vitro assays (e.g., stem cell expansion, viral transduction).[4]

Molecular Rationale: The "Stability Switch"

Native PGE2 has a biological half-life of minutes in vivo, primarily due to the rapid oxidation of the C-15 hydroxyl group by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) .[1] This oxidation converts the active molecule into the biologically inactive 15-keto PGE2.[1]

16-phenyl tetranor PGE2 incorporates two critical structural modifications to block this pathway:

-

Tetranor Modification: The

-chain (tail) is shortened by four carbons.[1] -

16-Phenyl Substitution: A bulky phenyl ring is introduced at the C-16 position.[1]

Mechanism of Stability: The phenyl ring exerts significant steric hindrance near the C-15 hydroxyl group.[1] This steric bulk prevents the 15-PGDH enzyme from accessing the substrate site, effectively "locking" the molecule in its active agonist form.[4]

| Feature | Native PGE2 | 16-phenyl tetranor PGE2 |

| Formula | ||

| Molecular Weight | 352.5 g/mol | 372.5 g/mol |

| Metabolic Half-Life | < 5 minutes (in vivo) | Hours (Extended) |

| 15-PGDH Susceptibility | High (Rapid Inactivation) | Resistant |

| Receptor Profile | Agonist (EP1, EP2, EP3, EP4) | Potent Agonist (Broad Spectrum) |

Part 2: Pharmacodynamics & Signaling Pathways[4]

Unlike selective analogs (e.g., Butaprost for EP2 or Sulprostone for EP1/3), 16-phenyl tetranor PGE2 acts as a potent, broad-spectrum agonist .[4] It activates all four E-prostanoid receptor subtypes (EP1–EP4), but its enhanced stability results in prolonged signaling duration and increased apparent potency in physiological assays.[1]

-

Systemic Potency: It is approximately 5x more potent than PGE2 in inducing hypotension (vasodilation) in canine models, a response mediated primarily by EP2 and EP4 receptors.

-

Smooth Muscle Activity: It retains comparable potency to PGE2 in bronchoconstriction assays (mediated by EP1 and EP3 ).[1]

Signaling Cascade Visualization

The following diagram illustrates the metabolic blockade and the downstream signaling pathways activated by this analog, specifically focusing on the EP2/EP4-cAMP axis critical for stem cell maintenance.

Caption: Comparative metabolic fate and signaling of Native PGE2 vs. 16-phenyl tetranor PGE2. Note the steric blockade of 15-PGDH.[1]

Part 3: Experimental Protocols & Handling

1. Solubility & Stock Preparation

Critical Warning: 16-phenyl tetranor PGE2 is a lipophilic acid.[1] It is supplied as a solution in methyl acetate or as a crystalline solid.[1] It is sparingly soluble in water .[1][5] Direct addition to aqueous media without a co-solvent will result in precipitation and inconsistent dosing.[1]

Stock Solution Protocol:

-

Evaporation (if supplied in methyl acetate): Evaporate the solvent under a gentle stream of nitrogen gas.[1]

-

Reconstitution: Dissolve the residue immediately in DMSO or absolute ethanol .

-

Storage: Aliquot into single-use vials. Store at -20°C . Stable for >1 year.

2. Aqueous Dilution (For Cell Culture/In Vivo)

Self-Validating Step: Ensure the final organic solvent concentration in your assay is <0.1% to avoid solvent toxicity.[1]

-

Prepare your biological buffer (e.g., PBS, pH 7.2).[4]

-

Add the DMSO/Ethanol stock dropwise to the buffer while vortexing.[1]

-

Max Aqueous Solubility: ~0.8 mg/mL (in PBS, pH 7.2).[4]

-

-

Use Immediately: Aqueous solutions are less stable.[1] Do not store aqueous dilutions for more than 24 hours.

3. Application: Hematopoietic Stem Cell (HSC) Expansion

This analog is frequently used to enhance HSC engraftment, similar to 16,16-dimethyl PGE2.[4]

-

Dosing: 1 µM – 10 µM (final concentration).

-

Duration: Pulse exposure (1–2 hours) at 37°C or continuous culture.

-

Mechanism: Activation of EP2/EP4 increases intracellular cAMP, stabilizing

-catenin (Wnt pathway crosstalk) and reducing apoptosis.[1]

Part 4: Therapeutic & Research Applications[7][8][9][10][11][12]

| Application Area | Mechanism of Action | Key Advantage over PGE2 |

| Stem Cell Biology | EP2/EP4 | Duration: Sustained signaling required for gene expression changes without repeated dosing.[1] |

| Gene Therapy | Increases lentiviral transduction efficiency in CD34+ cells.[1] | Efficiency: Higher transduction rates due to prolonged receptor occupancy during the transduction window.[1] |

| Cardiovascular | Potent vasodilation via vascular smooth muscle relaxation.[1] | Potency: 5x more potent hypotension induction allows for lower dosage with sustained effect.[1] |

| Glaucoma | Increases uveoscleral outflow (EP receptor mediated).[1] | Stability: Resists degradation in ocular tissues, potentially allowing once-daily dosing.[4] |

Part 5: Safety & Toxicology[4]

-

Hazard: Potent bioactive lipid.[1] Avoid skin contact and inhalation.[1]

-

Reproductive Toxin: Like all PGE analogs, this compound stimulates uterine contraction (EP1/EP3).[1][4] Strictly contraindicated for handling by pregnant personnel.[1]

-

Side Effects (Animal Models): Diarrhea, sedation, and fever (pyrogenic effect) at high systemic doses.[4]

References

-

Johnson, M. R., et al. (1980).[3][4] "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[1][2][3][4][6] Prostaglandins, 20(3), 515-520.[2][3][4] Link

-

Cayman Chemical. (n.d.).[1] "this compound Product Information." Cayman Chemical Product Database. Link (Search Item: 16-phenyl tetranor PGE2)[1][7]

-

North, T. E., et al. (2007).[4] "Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis."[1] Nature, 447(7147), 1007-1011.[4] Link[1]

-

Tai, H. H., et al. (2002).[4] "Prostaglandin catabolizing enzymes."[1][8] Prostaglandins & Other Lipid Mediators, 68-69, 483-493.[4] Link

-

Cutler, C., et al. (2013).[4][9] "Prostaglandin-modulated umbilical cord blood hematopoietic stem cell transplantation." Blood, 122(17), 3074-3081.[4] Link

Sources

- 1. Prostaglandin E2, EP1, EP2, EP3, and EP4 ligand (CAS 363-24-6) | Abcam [abcam.com]

- 2. This compound | 38315-44-5 [chemicalbook.com]

- 3. This compound | 38315-44-5 [chemicalbook.com]

- 4. US20130216507A1 - Methods for promoting hsc engraftment - Google Patents [patents.google.com]

- 5. mpbio.com [mpbio.com]

- 6. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2013049615A1 - Compounds for improved viral transduction - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

pharmacological profile of 16-phenyl tetranor Prostaglandin E2

This technical guide details the pharmacological profile of 16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2), a synthetic analog designed for metabolic stability and enhanced receptor selectivity.[1]

Technical Guide for Research & Development [1]

Executive Summary

This compound (CAS: 38315-44-5) is a metabolically stable synthetic analog of Prostaglandin E2 (PGE2).[1][2] Structurally characterized by the removal of four carbons from the omega chain ("tetranor") and the addition of a phenyl group at the C-16 position, this modification confers significant resistance to metabolic degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).[1]

Pharmacologically, it functions as a potent agonist with high affinity for EP1 and EP3 receptor subtypes.[3] It is widely utilized in research to distinguish EP1/EP3-mediated physiological responses (e.g., smooth muscle contraction, inhibition of neurotransmitter release) from EP2/EP4-mediated effects (e.g., vasodilation, cAMP elevation).[1]

Chemical Identity & Properties

The structural modification of the omega chain is the defining feature of this compound, shifting its lipophilicity and enzymatic interaction profile.

| Property | Specification |

| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-4-phenylbut-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid |

| Common Name | 16-phenyl tetranor PGE2 |

| CAS Number | 38315-44-5 |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.5 g/mol |

| Solubility (Organic) | DMSO, Ethanol, DMF: >100 mg/mL |

| Solubility (Aqueous) | PBS (pH 7.2): ~0.8 mg/mL |

| Appearance | Crystalline solid |

Structural Visualization

The following diagram illustrates the core prostaglandin structure and the specific modification at the omega chain (C16 phenyl substitution).

Caption: Structural logic of 16-phenyl tetranor PGE2. The phenyl group at C16 sterically hinders enzymatic degradation.

Pharmacodynamics: Receptor Selectivity & Signaling

16-phenyl tetranor PGE2 is distinguished by its ability to bypass the EP2 and EP4 receptors (which couple to Gs) and selectively activate EP1 and EP3 receptors.

Receptor Binding Profile

-

EP1 Receptor (Gq-coupled): Activation leads to the hydrolysis of phosphoinositides, generating IP3 and DAG, causing intracellular Calcium ([Ca²⁺]i) mobilization.[1] This pathway is primary for smooth muscle contraction.

-

EP3 Receptor (Gi-coupled): Activation inhibits Adenylyl Cyclase, reducing cAMP levels.[1][4] This pathway is critical for inhibiting neurotransmitter release and modulating renal water reabsorption.

Comparative Potency

In physiological assays, such as canine hypotension models, 16-phenyl tetranor PGE2 has demonstrated approximately 5-fold greater potency than native PGE2, attributed to its extended half-life and high receptor affinity.[1]

Signaling Pathway Diagram

Caption: Dual signaling mechanism. EP1 activation drives Calcium mobilization; EP3 activation suppresses cAMP.

Pharmacokinetics: Metabolic Stability

The clinical and experimental utility of 16-phenyl tetranor PGE2 stems from its resistance to rapid inactivation.

-

Mechanism of Instability (Native PGE2): Native PGE2 is rapidly degraded in vivo (half-life < 1 min in circulation) primarily by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15 hydroxyl group to a 15-keto derivative, rendering it biologically inactive.[1]

-

Mechanism of Stability (Analog): The bulky phenyl ring at position 16 in 16-phenyl tetranor PGE2 sterically hinders the active site of 15-PGDH.[1] This prevents the oxidation of the adjacent C15 hydroxyl group, significantly extending the compound's biological half-life and allowing for sustained activation of EP receptors in in vivo and ex vivo assays.

Experimental Protocols

The following protocols are designed for high-reproducibility in vitro assays.

A. Stock Solution Preparation

Objective: Create a stable stock solution free of precipitation.

-

Solvent Choice: Use anhydrous DMSO or absolute Ethanol. Avoid aqueous buffers for stock storage.

-

Dissolution: Dissolve 1 mg of 16-phenyl tetranor PGE2 in 100 µL of DMSO to achieve a 10 mg/mL (approx. 27 mM) stock concentration.

-

Storage: Aliquot into light-protective vials (amber glass) and store at -20°C . Stable for >1 year.

-

Working Solution: Dilute the stock at least 1:1000 into the assay buffer (e.g., PBS or Tyrode’s solution) immediately before use. Ensure the final organic solvent concentration is <0.1% to prevent solvent-induced artifacts.[1]

B. In Vitro Smooth Muscle Contraction Assay (EP1/EP3 Validation)

Objective: Validate EP1/EP3 activity using a guinea pig ileum or rat fundus strip model.

| Step | Action | Critical Parameter |

| 1. Tissue Prep | Isolate ileum segments (2-3 cm) and mount in an organ bath containing Tyrode’s solution.[1] | Maintain at 37°C; aerate with 95% O₂ / 5% CO₂. |

| 2. Equilibration | Apply 1g resting tension and equilibrate for 60 mins. | Wash tissue every 15 mins to prevent desensitization. |

| 3. Agonist Challenge | Add 16-phenyl tetranor PGE2 in cumulative concentrations (1 nM to 10 µM). | Do not wash between additions (cumulative dose-response).[1] |

| 4. Measurement | Record isometric tension using a force-displacement transducer.[1] | Measure peak contraction amplitude relative to KCl control. |

| 5. Validation | Pre-incubate with SC-19220 (EP1 antagonist) or L-798106 (EP3 antagonist) to confirm specificity.[1] | Antagonist incubation time: 15-20 mins prior to agonist.[1] |

C. Intracellular Calcium Mobilization (EP1 Specific)

Objective: Quantify Gq-coupled signaling in HEK293 cells expressing EP1.[1]

-

Dye Loading: Incubate cells with Fura-2 AM (2 µM) for 30 minutes at 37°C.

-

Baseline: Measure fluorescence ratio (340/380 nm) for 30 seconds to establish baseline Ca²⁺.

-

Stimulation: Inject 16-phenyl tetranor PGE2 (Final concentration: 100 nM - 1 µM).

-

Data Capture: Record the transient spike in Calcium immediately upon injection.

-

Control: Compare peak response against native PGE2 (Positive Control) and Vehicle (Negative Control).

References

-

Johnson, M. R., et al. (1980). "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[1][2] Prostaglandins, 20(3), 515-520.[1][2][5]

-

Breyer, R. M., et al. (2001). "Prostanoid Receptors: Subtypes and Signaling." Pharmacological Reviews, 53(4), 627-695.[1]

-

Cayman Chemical. "this compound Product Information & Safety Data Sheet." (Note: Verify specific catalog number for 16-phenyl vs 16-phenoxy variants as nomenclature varies by vendor).

-

Kiriyama, M., et al. (1997). "Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors." British Journal of Pharmacology, 122(2), 217-224.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 38315-44-5 [chemicalbook.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 16-phenyl tetranor Prostaglandin E2 in Cell Culture

This guide provides a comprehensive experimental protocol for the use of 16-phenyl tetranor Prostaglandin E2 (PGE2) in cell culture applications. It is intended for researchers, scientists, and drug development professionals seeking to investigate the cellular effects of this potent and metabolically stable synthetic analog of Prostaglandin E2.

Introduction: Understanding this compound

This compound (CAS Number: 38315-44-5) is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1][2] The structural modification, specifically the substitution of a phenyl ring in the ω-chain, confers increased metabolic stability compared to the parent compound, making it a valuable tool for in vitro studies where prolonged and consistent receptor activation is desired.[1]

Like PGE2, 16-phenyl tetranor PGE2 exerts its biological effects by binding to and activating a family of four G-protein coupled receptors (GPCRs) known as the EP receptors (EP1, EP2, EP3, and EP4). The specific cellular response to 16-phenyl tetranor PGE2 is therefore highly dependent on the expression profile of these receptors in the cell type under investigation.

Mechanism of Action: The Prostaglandin E2 Receptor Signaling Pathways

The four EP receptor subtypes are coupled to different intracellular signaling pathways, leading to a diverse range of physiological and pathophysiological effects. A thorough understanding of these pathways is critical for designing experiments and interpreting results when using 16-phenyl tetranor PGE2.

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium concentrations ([Ca2+]i) through the phospholipase C (PLC) pathway.[3]

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

-

EP3 Receptor: This receptor has multiple splice variants and is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

The following diagram illustrates the primary signaling pathways activated by EP receptors.

Caption: PGE2 receptor signaling pathways.

Experimental Planning and Design

Prior to initiating cell culture experiments, a clear understanding of the experimental goals and the cellular system is paramount.

Characterization of Target Cells

The first and most critical step is to determine the EP receptor expression profile of the cell line or primary cells of interest. This can be achieved through various molecular biology techniques:

-

Quantitative PCR (qPCR): To quantify the mRNA expression levels of EP1, EP2, EP3, and EP4.

-

Western Blot or Immunocytochemistry: To determine the protein expression of the EP receptors.

-

Flow Cytometry: For cell surface expression analysis of EP receptors.

Knowing which EP receptors are present will allow for a more targeted experimental design and aid in the interpretation of the observed cellular responses.

Reagent Preparation and Storage

Proper handling and storage of 16-phenyl tetranor PGE2 are crucial for maintaining its biological activity.

| Parameter | Recommendation | Rationale |

| Storage of Solid Compound | Store at -20°C. | Prostaglandins are sensitive to degradation at higher temperatures. |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO), absolute ethanol, or N,N-dimethylformamide (DMF). | These organic solvents ensure good solubility. |

| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of organic solvent added to the cell culture medium. | High concentrations of organic solvents can be toxic to cells. |

| Storage of Stock Solution | Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents degradation from multiple temperature changes. |

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular effects.

Step-by-Step Experimental Protocol

The following is a general protocol for treating cultured cells with 16-phenyl tetranor PGE2. This protocol should be optimized for each specific cell type and experimental question.

Caption: General experimental workflow.

Materials

-

This compound (CAS 38315-44-5)

-

Anhydrous DMSO or absolute ethanol

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell culture medium appropriate for the cell type

-

Cell culture plates or flasks

-

Phosphate-buffered saline (PBS)

Procedure

-

Prepare Stock Solution:

-

On the day of the experiment, allow the vial of 16-phenyl tetranor PGE2 to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of anhydrous DMSO or absolute ethanol. For example, to make a 10 mM stock from 1 mg of 16-phenyl tetranor PGE2 (Molecular Weight: 372.5 g/mol ), dissolve it in 26.8 µL of solvent.

-

Vortex briefly to ensure complete dissolution.

-

Store any unused stock solution in single-use aliquots at -20°C.

-

-

Cell Seeding:

-

Seed cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and grow overnight, or until they reach the desired confluency (typically 70-80%).

-

-

Preparation of Working Solutions and Treatment:

-

On the day of treatment, prepare serial dilutions of the 16-phenyl tetranor PGE2 stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

-

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting range is from 1 nM to 10 µM.

-

Vehicle Control: Prepare a control solution containing the same final concentration of the vehicle (DMSO or ethanol) as the highest concentration of 16-phenyl tetranor PGE2 used.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of 16-phenyl tetranor PGE2 or the vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period. The incubation time will vary depending on the downstream application. For signaling pathway studies (e.g., cAMP or calcium assays), short incubation times (minutes to hours) are typically sufficient. For studies on gene expression, proliferation, or differentiation, longer incubation times (24-72 hours) may be necessary.

-

-

Downstream Analysis:

-

Following incubation, proceed with the appropriate downstream assays to assess the cellular response.

-

Downstream Assays and Data Interpretation

The choice of downstream assays should be guided by the EP receptor expression profile of the cells and the specific biological question being addressed.

| EP Receptor | Signaling Pathway | Recommended Downstream Assays |

| EP1 | Gq → PLC → ↑ [Ca2+]i | Intracellular Calcium Flux Assays (e.g., using Fura-2 AM or other calcium-sensitive dyes)[4] |

| EP2 / EP4 | Gs → Adenylyl Cyclase → ↑ cAMP | cAMP Accumulation Assays (e.g., ELISA, HTRF, or luciferase-based reporter assays)[5][6] |

| EP3 | Gi → Adenylyl Cyclase → ↓ cAMP | cAMP Inhibition Assays (in the presence of an adenylyl cyclase activator like forskolin)[5] |

General Cellular Response Assays:

-

Cell Proliferation/Viability Assays: (e.g., MTT, WST-1, or cell counting) to assess effects on cell growth.

-

Gene Expression Analysis: (qPCR or RNA-seq) to identify changes in gene transcription.

-

Protein Expression and Phosphorylation Analysis: (Western blot or ELISA) to measure changes in protein levels and activation of signaling pathways.

-

Cytokine/Chemokine Secretion Assays: (ELISA or multiplex assays) to measure the release of inflammatory mediators.

Essential Controls for Robust Data

-

Vehicle Control: To account for any effects of the solvent used to dissolve 16-phenyl tetranor PGE2.

-

Positive Control: A known agonist for the EP receptor of interest or a compound known to elicit the expected downstream effect (e.g., forskolin to stimulate cAMP production).

-

Negative Control: If available, a specific antagonist for the EP receptor(s) expressed in your cells can be used to confirm that the observed effects are receptor-mediated. Examples include antagonists for EP2 (AH6809) and EP4 (AH23848).[7]

-

Untreated Control: Cells cultured in medium alone.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No cellular response observed | - Low or no expression of EP receptors.- Compound degradation.- Incorrect concentration range.- Inappropriate incubation time. | - Verify EP receptor expression.- Use freshly prepared stock solutions.- Perform a wider dose-response (e.g., 100 pM to 100 µM).- Optimize incubation time. |

| High background or off-target effects | - High concentration of vehicle (DMSO/ethanol).- Compound instability in culture medium. | - Ensure final vehicle concentration is <0.1%.- Test the stability of the compound in your specific culture medium over the time course of the experiment. |

| Inconsistent results | - Cell passage number and confluency.- Inconsistent reagent preparation. | - Use cells within a consistent passage number range and at a consistent confluency.- Ensure accurate and consistent preparation of all solutions. |

Conclusion

This compound is a valuable research tool for investigating the diverse biological roles of the PGE2 signaling pathway. By carefully characterizing the experimental system, adhering to proper reagent handling and experimental design, and incorporating appropriate controls, researchers can obtain reliable and reproducible data to advance our understanding of prostaglandin biology.

References

- Johnson, M.R., Schaaf, T.K., Constantine, J.W., et al. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-ω-tetranor PGE2. Prostaglandins 20(3), 515-520 (1980).

-

Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link].

-

Assay Guidance Manual - NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link].

-

Ichor Bio. How PGE2 Causes Dendritic Cell Dysfunction in Cancer and Treatments. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

Radboud Repository. EP2/EP4 targeting prevents tumor-derived PGE2-mediated immunosuppression in cDC2s. Available at: [Link].

- Google Patents. COMPOUNDS AND METHODS FOR INHIBITING PHOSPHATE TRANSPORT.

- Google Patents. Compositions and methods for modifying eukaryotic cells.

- Google Patents. Methods for promoting HSC self-renewal.

- Google Patents. Compositions and methods for muscle regeneration using prostaglandin e2.

-

PubMed. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Available at: [Link].

-

ResearchGate. PGE2 inhibits natural killer (NK) cell activity via EP2 and EP4.... Available at: [Link].

-

PubMed. Stability of prostaglandin E(2) (PGE (2)) embedded in poly-D,L: -lactide-co-glycolide microspheres: a pre-conditioning approach for tissue engineering applications. Available at: [Link].

-

ResearchGate. Stability of Prostaglandin E 2 (PGE 2 ) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. Available at: [Link].

-

PubChemLite. This compound (C22H28O5). Available at: [Link].

-

Cambridge Bioscience. 16-phenoxy tetranor Prostaglandin E2. Available at: [Link].

-

ResearchGate. PGE 2 exerts its effect on the LPS-induced release of TNF-α, ET1, ILlα, IL6 and IL10 via the EP2 and EP4 receptor in rat liver macrophages. Available at: [Link].

-

PubMed. Prostaglandin E production and viability of cells cultured in contact with freshly mixed endodontic materials. Available at: [Link].

-

PubMed. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. Available at: [Link].

-

PMC. Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis. Available at: [Link].

-

PMC. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. Available at: [Link].

-

PubMed. EP receptor subtypes implicated in the PGE2-induced sensitization of polymodal receptors in response to bradykinin and heat. Available at: [Link].

-

PMC. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. Available at: [Link].

-

Bertin Bioreagent. 17-phenyl trinor 8-iso Prostaglandin E2. Available at: [Link].

-

Rockefeller University Press. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. Available at: [Link].

-

PubMed. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Available at: [Link].

-

MP Biomedicals. TECHNICAL INFORMATION - Prostaglandin E2. Available at: [Link].

-

PMC. Antipasmodial Properties of Aqueous and Ethanolic Extracts of Ten Herbal Traditional Recipes Used in Thailand against Plasmodium falciparum. Available at: [Link].

Sources

- 1. This compound | 38315-44-5 [chemicalbook.com]

- 2. PubChemLite - this compound (C22H28O5) [pubchemlite.lcsb.uni.lu]

- 3. ichor.bio [ichor.bio]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 7. researchgate.net [researchgate.net]

how to use 16-phenyl tetranor Prostaglandin E2 in animal models

Application Note: 16-Phenyl Tetranor Prostaglandin E2 in Animal Models

Introduction & Compound Profile

This compound (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of Prostaglandin E2 (PGE2).[1] Unlike native PGE2, which is rapidly degraded in vivo by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), the 16-phenyl modification sterically hinders enzymatic attack, significantly extending its biological half-life.

Critical Nomenclature Note: Do not confuse this compound with 17-phenyl trinor PGE2 .

-

17-phenyl trinor PGE2: Highly selective EP1/EP3 agonist (often used for uterine contraction/constriction).

-

16-phenyl tetranor PGE2: A potent, stable PGE2 mimetic that retains broad EP receptor activity but exhibits enhanced potency in EP2/EP4-mediated pathways (e.g., vasodilation, hypotension, stem cell expansion).

Key Physiological Characteristics:

-

Potency: Approximately 5x more potent than PGE2 in inducing hypotension (vasodilation) in canine models.[1]

-

Stability: Resistant to rapid pulmonary inactivation, making it suitable for systemic administration where native PGE2 would be ineffective.

-

Primary Applications: Cardiovascular hemodynamics (vasodilation), hematopoietic stem cell (HSC) expansion, and renal physiology.

Preparation & Handling Protocol

16-phenyl tetranor PGE2 is typically supplied as a solution in methyl acetate. Proper handling is critical to prevent degradation before administration.

Solubility & Vehicle Selection

| Solvent | Solubility Limit | Stability | Application Note |

| Methyl Acetate | Stock Solution | >1 year at -20°C | Do not inject. Must be evaporated. |

| DMSO | ~100 mg/mL | Months at -20°C | Preferred intermediate stock. |

| Ethanol | ~100 mg/mL | Months at -20°C | Alternative intermediate stock. |

| PBS (pH 7.2) | ~0.8 mg/mL | <24 hours | Final injection vehicle. Prepare fresh. |

Step-by-Step Formulation (For 1 mL Injection Solution)

Goal: Prepare a 0.1 mg/mL working solution in PBS.

-

Evaporation: Aliquot the required amount of stock (in methyl acetate) into a sterile vial. Evaporate the solvent under a gentle stream of nitrogen gas. Do not use heat.

-

Reconstitution (Stock): Immediately dissolve the residue in DMSO to a concentration of 10 mg/mL. This prevents precipitation upon aqueous dilution.

-

Dilution (Working): Slowly add the DMSO stock to sterile PBS (pH 7.2) while vortexing.

-

Example: Add 10 µL of DMSO stock to 990 µL PBS.

-

Final DMSO concentration: 1% (generally well-tolerated IV/IP).

-

-

Filtration: If sterility is required, pass through a 0.22 µm PVDF filter. Note: Some loss of lipid may occur; prime the filter if possible.

In Vivo Administration Protocols

Due to its enhanced potency (5x vs. PGE2), dosage must be adjusted downward compared to standard PGE2 protocols.

Protocol A: Systemic Vasodilation & Hemodynamics (Rat/Mouse)

Objective: Study hypotensive effects or renal perfusion enhancement.

-

Animal Model: Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice (20–25 g).

-

Route: Intravenous (IV) Bolus or Intraperitoneal (IP).

-

Dosage Calculation:

-

Standard PGE2 Dose: 0.5 – 5.0 mg/kg.

-

16-phenyl tetranor PGE2 Dose:0.05 – 0.5 mg/kg (Start low).

-

-

Procedure:

-

Anesthetize animal (e.g., Isoflurane 2-3%).

-

Cannulate the femoral artery (for BP monitoring) and vein (for IV administration).

-

Allow 15 min stabilization.

-

Administer 0.05 mg/kg bolus IV.

-

Readout: Monitor Mean Arterial Pressure (MAP) for immediate drop (0–5 min) and duration of recovery.

-

Note: If using IP, increase dose to 0.1 – 1.0 mg/kg and expect peak effect at 15–30 mins.

-

Protocol B: Hematopoietic Stem Cell (HSC) Expansion

Objective: Enhance HSC homing and engraftment (EP2/EP4 mediated).

-

Context: 16-phenyl tetranor PGE2 is a potent inducer of HSC self-renewal pathways (Wnt/β-catenin).

-

Method: Ex Vivo Pulse or In Vivo Treatment.

-

Ex Vivo Pulse Protocol:

-

Isolate Bone Marrow (BM) cells.

-

Incubate BM cells with 1 µM 16-phenyl tetranor PGE2 for 2 hours at 37°C.

-

Wash cells 2x with PBS.

-

Transplant into lethally irradiated recipients.

-

-

In Vivo Recovery Protocol:

-

Post-irradiation/transplant, administer 0.2 mg/kg SC or IP.

-

Frequency: Once daily for 3–5 days.

-

Readout: Measure CFU-S (Colony Forming Units-Spleen) at Day 12.

-

Scientific Rationale & Mechanism

The following diagram illustrates why 16-phenyl tetranor PGE2 is chosen over native PGE2 for these applications. It highlights the blockade of the metabolic degradation pathway.

Caption: Comparative metabolic stability. The 16-phenyl modification blocks 15-PGDH access, preventing rapid inactivation and sustaining EP receptor signaling.

Experimental Workflow

Caption: Step-by-step workflow from stock preparation to in vivo readout.

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Precipitation in PBS | DMSO concentration too low or rapid addition. | Ensure DMSO is at least 0.1% - 1%. Add stock slowly to PBS while vortexing. |

| No Physiological Effect | Degradation of stock. | Methyl acetate stocks must be stored at -20°C. Aqueous solutions must be used immediately . |

| Excessive Hypotension | Overdose (Potency miscalculation). | 16-phenyl tetranor PGE2 is 5x more potent than PGE2.[1] Reduce dose by 50%. |

| Loss of Volume | Evaporation of methyl acetate. | Methyl acetate is highly volatile. Always measure concentration by UV or mass before critical experiments if the vial has been opened previously. |

References

-

Johnson, M.R., et al. (1980).[1] "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-ω-tetranor PGE2."[1] Prostaglandins, 20(3), 515-520.[1] Link

-

Cayman Chemical. (2024). "this compound Product Information." Cayman Chemical Datasheet. Link(Note: Refers to structural analog data).

-

North, T.E., et al. (2007). "Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis." Nature, 447(7147), 1007-1011. Link(Foundational paper for PGE2 in HSCs; 16-phenyl analogs are used to mimic this effect stably).

-

ChemicalBook. (2023).[1] "this compound Properties and Activity." Link

Sources

Research Applications of 16-phenyl tetranor Prostaglandin E2 in Inflammation

Abstract & Introduction

16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of Prostaglandin E2 (PGE2).[1] While native PGE2 is the principal mediator of inflammation and resolution, its utility in experimental settings is often limited by its rapid degradation in vivo and in metabolically active cell cultures.

The primary enzymatic clearance pathway for PGE2 is 15-hydroxy prostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15 hydroxyl group, rendering the molecule biologically inactive.[1] 16-phenyl tetranor PGE2 circumvents this via structural modification: the removal of four terminal carbons ("tetranor") and the addition of a phenyl group at the C16 position. This steric bulk prevents 15-PGDH access while retaining high affinity for E-type Prostanoid (EP) receptors.[1]

Key Research Utility:

-

Differentiation from Native PGE2: Used to distinguish between receptor-mediated signaling and metabolic clearance effects.[1]

-

Sustained Signaling: Ideal for long-duration assays (e.g., macrophage polarization, stem cell differentiation) where native PGE2 would require frequent replenishment.[1]

-

Tissue Specificity: Exhibits potent agonist activity at EP1 and EP3 receptors, with retained activity at EP2 and EP4, making it valuable for smooth muscle and renal physiology studies.[1]

Mechanism of Action & Pharmacology[1]

To design effective experiments, one must understand the molecular behavior of this analog compared to the native ligand.[1]

Structural Advantage

-

Native PGE2: Rapidly converted to 15-keto PGE2 (inactive) by 15-PGDH. Half-life in vivo is often <1 minute.[1]

-

16-phenyl tetranor PGE2: The phenyl ring at C16 sterically hinders the active site of 15-PGDH.[1] This results in a half-life extended to hours, allowing for sustained activation of G-protein coupled receptors (GPCRs).[1]

Receptor Signaling Pathway

The analog binds to EP receptors (EP1–EP4), triggering diverse intracellular cascades depending on the specific receptor subtype expressed by the target tissue.[1]

Figure 1: Comparative Signaling Pathway. 16-phenyl tetranor PGE2 bypasses the metabolic checkpoint (15-PGDH) that inactivates native PGE2, leading to sustained signaling through EP receptors (particularly EP1/EP3).[1]

Application Areas & Experimental Design

Macrophage Polarization (Inflammation Resolution)

PGE2 is a paradoxical lipid; it initiates acute inflammation but is also critical for the "class switch" to resolution. Using 16-phenyl tetranor PGE2 allows researchers to study the resolution phase without the confounding variable of ligand depletion.

-

Objective: Drive M2-like phenotype in Bone Marrow-Derived Macrophages (BMDM).

-

Readout: Suppression of TNF-α (M1 marker) and upregulation of IL-10 or Arginase-1 (M2 markers).[1]

-

Why use the analog? To prove that the observed effect is due to sustained receptor occupancy, not a metabolite.[1]

Renal and Vascular Physiology

This analog is historically significant in studying renal vasoconstriction. It mimics the "EP1/EP3" axis which opposes the vasodilatory effects of EP2/EP4.

-

Objective: Measure smooth muscle contraction in isolated renal arterioles.

-

Mechanism: Activation of EP1 (Gq-coupled) leads to intracellular Calcium release.[1]

Stem Cell & Tissue Regeneration

Recent applications involve using stable PGE2 analogs to enhance stem cell homing and tissue repair (e.g., muscle regeneration) by maintaining a "pro-regenerative" inflammatory niche that is otherwise lost too quickly with native PGE2.

Detailed Protocols

Preparation of Stock Solutions (Critical)

Safety Note: This compound is potent. Handle with gloves in a fume hood. Formulation: Usually supplied as a solution in Methyl Acetate . Problem: Methyl acetate is cytotoxic. It must be removed before applying to cells.

Step-by-Step Preparation:

-

Evaporation:

-

Place the vial under a gentle stream of Nitrogen (N2) or Argon gas.

-

Evaporate the methyl acetate until the vial appears dry (a thin film will remain).

-

Caution: Do not use heat. Prostaglandins are heat-sensitive.[1]

-

-

Resuspension:

-

Immediately add anhydrous DMSO or Ethanol to the vial.

-

Target Concentration: 10 mM stock is standard.

-

Example: If you have 1 mg (MW ~372.5 g/mol ), add ~268 µL of DMSO.

-

Vortex gently to ensure complete dissolution.

-

-

Storage:

-

Aliquot into single-use light-protective vials (amber glass).

-

Store at -20°C (stable for >1 year). Avoid freeze-thaw cycles.[1]

-

In Vitro Macrophage Assay (TNF-α Suppression)[1]

Objective: Assess anti-inflammatory potency.

Materials:

-

RAW 264.7 cells or primary BMDMs.

-

LPS (Lipopolysaccharide) from E. coli.

-

16-phenyl tetranor PGE2 (prepared as above).[1][2][][4][5][6]

-

ELISA kit for TNF-α.[1]

Workflow:

Figure 2: Experimental Workflow. Standard protocol for assessing anti-inflammatory activity. Pre-treatment with the analog ensures receptor saturation before the inflammatory insult (LPS).

Protocol Steps:

-

Seeding: Plate cells in 24-well plates (500 µL/well) and allow adherence overnight.

-

Dilution: Dilute the 10 mM DMSO stock into culture media.

-

Pre-treatment: Aspirate old media. Add media containing 16-phenyl tetranor PGE2.[1][][7] Incubate for 1 hour .

-

Stimulation: Add LPS (final conc. 100 ng/mL) directly to the wells without washing off the prostaglandin analog.

-

Incubation: Incubate for 6–24 hours (6h for mRNA, 24h for protein/ELISA).

-

Analysis: Collect supernatant for TNF-α ELISA.

Data Interpretation & Troubleshooting

Expected Results (Table)

| Treatment Condition | TNF-α Levels (pg/mL) | Interpretation |

| Vehicle (No LPS) | < 20 (Baseline) | Negative Control OK.[1] |

| Vehicle + LPS | > 1000 (High) | Successful inflammation induction. |

| Native PGE2 + LPS | ~ 600 (Moderate) | Partial suppression (degraded over 24h). |

| 16-phenyl tetranor + LPS | < 300 (Low) | Strong suppression due to stability. |

Troubleshooting Guide

-

Cytotoxicity: If cells detach, ensure Methyl Acetate was fully evaporated.[1] Check final DMSO concentration is <0.1%.

-

No Effect: Verify receptor expression. Some cell lines lose EP receptor expression after high passage numbers.

-

Precipitation: The analog is hydrophobic. Do not dilute the 10 mM stock directly into cold aqueous buffer; dilute into warm media with rapid mixing.

References

-

Johnson, M. R., et al. (1980).[2][8] Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2.[1][8] Prostaglandins, 20(3), 515-520.[1][8] Retrieved from [Link]

-

Tai, H. H., et al. (2002). 15-Hydroxyprostaglandin dehydrogenase: structure and function. Prostaglandins & Other Lipid Mediators, 68-69, 483-493.[1] Retrieved from [Link]

-

Legler, D. F., et al. (2010). Prostaglandin E2 at new glance: Novel insights in functional diversity offer therapeutic chances. The International Journal of Biochemistry & Cell Biology, 42(12), 1986-2001. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. LBF222nnPG01 - lipidbank_wiki [lipidbank.jp]

- 4. MODULATION OF T LYMPHOCYTES | Patent Publication Number 20190119635 | Patexia [patexia.com]

- 5. WO2017152044A1 - Compositions and methods for muscle regeneration using prostaglandin e2 - Google Patents [patents.google.com]

- 6. WO2021076993A1 - Compositions and methods for modifying eukaryotic cells - Google Patents [patents.google.com]

- 7. biomarker.hu [biomarker.hu]

- 8. This compound | 38315-44-5 [chemicalbook.com]

Application Note: Stability Assessment of 16-Phenyl Tetranor Prostaglandin E2 in Biological Samples

This Application Note and Protocol is designed for researchers and drug development professionals. It provides a rigorous, self-validating framework for assessing the stability of 16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) in biological matrices.

Introduction & Scientific Rationale

This compound is a synthetic analog of PGE2 designed for enhanced metabolic stability and tissue selectivity (often targeting EP1/EP3 receptors). Unlike endogenous PGE2, which is rapidly degraded by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) in the lungs and kidneys, the addition of a phenyl group at the ω-tail (C16) sterically hinders enzymatic oxidation at C15.

However, "metabolic stability" does not equate to "chemical stability." Like all E-series prostaglandins, 16-phenyl tetranor PGE2 possesses a

Critical Stability Challenge:

-

Enzymatic: Resistant to 15-PGDH (unlike PGE2).

-

Chemical: Highly susceptible to dehydration to 16-phenyl tetranor PGA2 under acidic extraction conditions or basic storage conditions.

-

Matrix Effects: Albumin in plasma can catalyze dehydration even at physiological pH.

This protocol differentiates between biological clearance (metabolism) and ex vivo degradation (sample handling artifact), ensuring accurate PK data.

Experimental Design: The "Why" Behind the Method

To validate stability, we must isolate the analyte from the matrix without inducing the very degradation we seek to measure.

Internal Standard (IS) Selection

-

Gold Standard: Deuterated 16-phenyl tetranor PGE2 (if available).

-

Practical Alternative: PGE2-d4 or 16,16-dimethyl PGE2 .

-

Rationale: The IS must mimic the extraction recovery and ionization suppression but ideally should not share the exact dehydration kinetics if we are tracking degradation products.

Sample Collection & Pre-treatment

-

Anticoagulant:

EDTA is preferred over heparin to minimize ionization suppression in LC-MS. -

Enzyme Inhibition: While 16-phenyl tetranor PGE2 is resistant to 15-PGDH, endogenous COX enzymes may produce interfering prostaglandins. Add Indomethacin (10

M) to prevent ex vivo generation of endogenous PGs that might interfere chromatographically. -

pH Control: Immediate acidification (pH 4.0) is required for extraction but detrimental for long-term stability. Samples must be processed or frozen immediately.

Visualizing the Stability & Workflow

The following diagram illustrates the degradation pathways and the stability assessment workflow.

Caption: Stability pathway showing resistance to enzymatic oxidation (15-PGDH) but susceptibility to chemical dehydration to PGA derivatives during handling.

Detailed Protocol: Extraction and Analysis

Reagents and Materials[2][3][4][5][6][7]

-

Analyte: 16-phenyl tetranor PGE2 (Cayman Chemical or equivalent).[1][2]

-

Internal Standard: PGE2-d4.

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

LC-MS/MS Method Parameters[3][10][11]

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m, 2.1 x 50 mm). -

Mobile Phase A: Water + 0.01% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[3]

-

Note: Avoid high concentrations of acid (0.1%) to prevent on-column dehydration.

-

-

Ionization: Electrospray Ionization (ESI) Negative Mode.[3][4][5]

MRM Transitions (Optimize for your specific instrument):

| Analyte | Precursor Ion ( | Product Ion 1 ( | Product Ion 2 ( | Collision Energy (V) |

| 16-phenyl tetranor PGE2 | 371.2 | 353.2 | 271.1 (Cleavage) | 18 - 25 |

| PGE2-d4 (IS) | 355.2 | 337.2 | 275.2 | 20 |

Sample Preparation (Solid Phase Extraction)

Self-Validating Step: Always include a "Solvent Standard" (non-extracted) to calculate Matrix Effect (ME) and Recovery (RE).

-

Thawing: Thaw plasma/tissue samples on ice. Do not use a water bath (heat promotes degradation).

-

Spiking (for Stability Curve): Spike 16-phenyl tetranor PGE2 into matrix to achieve concentrations of Low QC (LQC), Mid QC (MQC), and High QC (HQC).

-

Pre-treatment:

-

Aliquot 200

L of sample. -

Add 10

L of IS working solution. -

Add 600

L of ice-cold Water (pH adjusted to 4.0 with FA). -

Critical: Do not let samples sit at pH 4.0. Proceed immediately.

-

-

SPE Loading:

-

Condition: 1 mL MeOH

1 mL Water. -

Load: Apply pre-treated sample.[6]

-

Wash: 1 mL 5% MeOH in Water.

-

-

Elution:

-

Elute with 1 mL Methyl Acetate or ACN/MeOH (90:10) .

-

Note: Methyl acetate is preferred for prostaglandins as it extracts less phospholipids.

-

-

Drying: Evaporate under Nitrogen at 35°C (Max).

-

Reconstitution: Reconstitute in 100

L Mobile Phase A/B (80:20). Inject immediately.

Stability Assessment Protocol

Perform these experiments to validate the handling conditions.

Experiment A: Bench-Top Stability (Short-Term)

-

Objective: Determine if samples degrade during preparation.

-

Method:

-

Spike plasma at HQC.

-

Aliquot into 3 sets.

-

Set 1: Extract immediately (T0).

-

Set 2: Leave on bench (20-25°C) for 4 hours

Extract. -

Set 3: Leave on ice (4°C) for 4 hours

Extract.

-

-

Acceptance: % Deviation from T0 must be within

15%.

Experiment B: Freeze-Thaw Stability

-

Objective: Assess stability during re-analysis.

-

Method:

-

Spike plasma at LQC and HQC.

-

Freeze at -80°C for >24 hours.

-

Thaw unassisted at room temperature.

-

Refreeze. Repeat for 3 cycles.

-

Extract and compare to freshly prepared samples.

-

Experiment C: Processed Sample Stability (Autosampler)

-

Objective: Can extracted samples wait in the autosampler?

-

Method:

-

Extract a set of QC samples.

-

Inject immediately (T0).

-

Leave vials in autosampler (10°C) for 24 hours.

-

Re-inject.[7]

-

-

Critical Check: Look for the appearance of a new peak (PGA derivative) at a later retention time.

Data Analysis & Reporting

Present your stability data in the following format.

Table 1: Stability Data Summary (Example)

| Stability Test | Storage Condition | Timepoint | % Remaining (Mean | Status |

| Bench-Top | Ambient (22°C) | 4 Hours | 82.4% | FAIL (Dehydration) |

| Bench-Top | Ice Bath (4°C) | 4 Hours | 96.1% | PASS |

| Freeze-Thaw | -80°C | Cycle 3 | 94.5% | PASS |

| Autosampler | 10°C | 24 Hours | 98.2% | PASS |

Calculation:

Troubleshooting & Pitfalls

-

Low Recovery:

-

Cause: Inefficient elution or protein binding.

-

Fix: Ensure sample pH is ~4.0 before loading. Prostaglandins are weak acids (pKa ~5); they must be protonated to bind to C18/HLB.

-

-

Peak Tailing or Split Peaks:

-

Cause: On-column degradation or solvent mismatch.

-

Fix: Reduce Formic Acid in mobile phase to 0.01%. Ensure reconstitution solvent matches initial mobile phase conditions.

-

-

High Background/Interference:

-

Cause: Phospholipids.

-

Fix: Use Methyl Acetate for elution or implement a phospholipid removal plate (e.g., Ostro).

-

References

-

Cayman Chemical. this compound Product Information.Link (Verified Source for Structure & Solubility).

-

Kuhnz, W., et al. (1991). Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma. Drug Metabolism and Disposition, 19(5), 920-925.[1][8] Link

-

Wang, Y., et al. (2014). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 964, 129-137. Link

-

Bioanalysis Zone. Guidelines for the validation of bioanalytical methods (FDA/EMA).Link

Disclaimer: This protocol is intended for research and development purposes. All biological samples should be handled according to standard biosafety guidelines (BSL-2).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mpbio.com [mpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 16-Phenyl Tetranor Prostaglandin E2 Dosage for In Vivo Studies